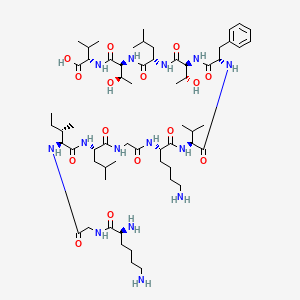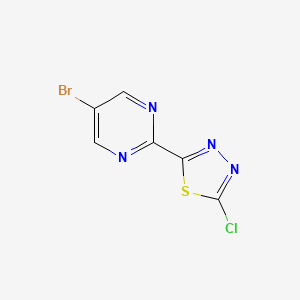
5-Bromo-2-(5-chloro-1,3,4-thiadiazol-2-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(5-chloro-1,3,4-thiadiazol-2-yl)pyrimidine is a heterocyclic compound that features both a pyrimidine and a thiadiazole ring.
Méthodes De Préparation
The synthesis of 5-Bromo-2-(5-chloro-1,3,4-thiadiazol-2-yl)pyrimidine typically involves the reaction of 5-chloro-1,3,4-thiadiazole with a brominated pyrimidine derivative. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the coupling of the two heterocyclic rings . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity of the final product.
Analyse Des Réactions Chimiques
5-Bromo-2-(5-chloro-1,3,4-thiadiazol-2-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-Bromo-2-(5-chloro-1,3,4-thiadiazol-2-yl)pyrimidine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-Bromo-2-(5-chloro-1,3,4-thiadiazol-2-yl)pyrimidine involves its interaction with specific molecular targets within cells. The compound’s thiadiazole ring allows it to cross cellular membranes and interact with enzymes or receptors, potentially disrupting cellular processes such as DNA replication . This disruption can lead to the inhibition of cancer cell growth and proliferation.
Comparaison Avec Des Composés Similaires
Similar compounds to 5-Bromo-2-(5-chloro-1,3,4-thiadiazol-2-yl)pyrimidine include other thiadiazole derivatives and pyrimidine-based compounds. These compounds share similar structural features but may differ in their biological activities and applications. For example:
2-Amino-5-bromo-1,3,4-thiadiazole: Used as a building block for various biologically active compounds.
5-Acetamido-1,3,4-thiadiazole-2-sulfonamide: Known for its diuretic and antibacterial properties.
The uniqueness of this compound lies in its combined pyrimidine and thiadiazole rings, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C6H2BrClN4S |
|---|---|
Poids moléculaire |
277.53 g/mol |
Nom IUPAC |
2-(5-bromopyrimidin-2-yl)-5-chloro-1,3,4-thiadiazole |
InChI |
InChI=1S/C6H2BrClN4S/c7-3-1-9-4(10-2-3)5-11-12-6(8)13-5/h1-2H |
Clé InChI |
MPAPOLZTQQVOHB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=N1)C2=NN=C(S2)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,7-dioxo-N-phenyl-2-(piperidin-1-yl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B14090655.png)
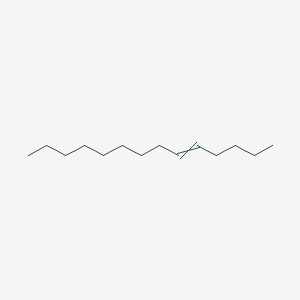
![9-(3,5-dimethylphenyl)-3-(4-fluorobenzyl)-7-hydroxy-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14090669.png)
![7-Fluoro-2-(6-methylpyridin-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090673.png)
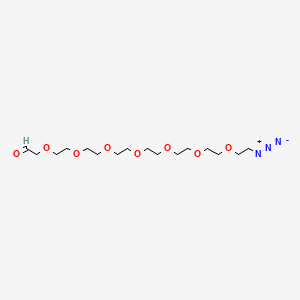
![7-Chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090681.png)
![4-Methylphenyl2,3-bis-O-(phenylmethyl)-4,6-O-[(R)-phenylmethylene]-1-thio-beta-D-Glucopyranoside](/img/structure/B14090685.png)
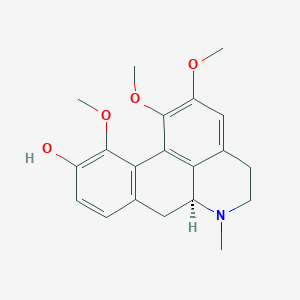
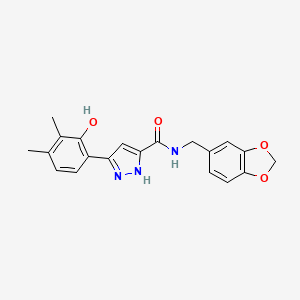

![N'-[(E)-(2-bromophenyl)methylidene]-2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}acetohydrazide](/img/structure/B14090708.png)
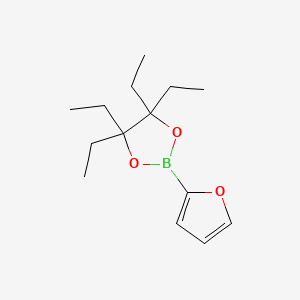
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14090718.png)
